4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide
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Overview
Description
4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide is a complex organic compound with the molecular formula C22H24N2O4S2 and a molecular weight of 444.576 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include other sulfonamides such as:
4-Methylbenzenesulfonamide: A simpler structure with similar chemical properties.
N-(4-Methylphenyl)sulfonylbenzamide: Contains a benzamide group instead of a benzyl group.
4-Methyl-N-(phenylcarbamoyl)benzenesulfonamide: Features a carbamoyl group, offering different reactivity and applications.
Properties
CAS No. |
87338-18-9 |
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Molecular Formula |
C22H24N2O4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-methyl-N-[[3-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-6-10-21(11-7-17)29(25,26)23-15-19-4-3-5-20(14-19)16-24-30(27,28)22-12-8-18(2)9-13-22/h3-14,23-24H,15-16H2,1-2H3 |
InChI Key |
KUDFZOBPEKPYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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